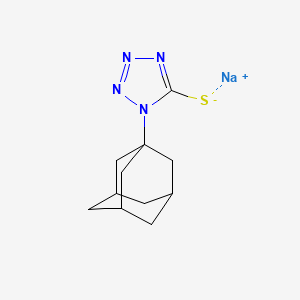![molecular formula C15H23BrN2O2 B3844262 2-[2-[4-[(2-Bromophenyl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B3844262.png)
2-[2-[4-[(2-Bromophenyl)methyl]piperazin-1-yl]ethoxy]ethanol
Overview
Description
2-[2-[4-[(2-Bromophenyl)methyl]piperazin-1-yl]ethoxy]ethanol is a chemical compound that features a piperazine ring substituted with a 2-bromophenyl group and an ethoxyethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-[(2-Bromophenyl)methyl]piperazin-1-yl]ethoxy]ethanol typically involves a multi-step process. One common method starts with the reaction of 2-bromobenzyl chloride with piperazine to form 4-[(2-bromophenyl)methyl]piperazine. This intermediate is then reacted with ethylene glycol under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-[(2-Bromophenyl)methyl]piperazin-1-yl]ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The ethoxyethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces phenyl derivatives.
Substitution: Produces various substituted piperazine derivatives.
Scientific Research Applications
2-[2-[4-[(2-Bromophenyl)methyl]piperazin-1-yl]ethoxy]ethanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Mechanism of Action
The mechanism of action of 2-[2-[4-[(2-Bromophenyl)methyl]piperazin-1-yl]ethoxy]ethanol involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions, while the ethoxyethanol moiety can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-[(2-Bromophenyl)methyl]piperazine: Lacks the ethoxyethanol moiety, making it less soluble.
2-[2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethoxy]ethanol: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
2-[2-[4-[(2-Bromophenyl)methyl]piperazin-1-yl]ethoxy]ethanol is unique due to its combination of a bromophenyl group, piperazine ring, and ethoxyethanol moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
2-[2-[4-[(2-bromophenyl)methyl]piperazin-1-yl]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O2/c16-15-4-2-1-3-14(15)13-18-7-5-17(6-8-18)9-11-20-12-10-19/h1-4,19H,5-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLMYUKRHZJUDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)CC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


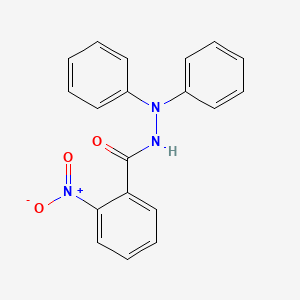
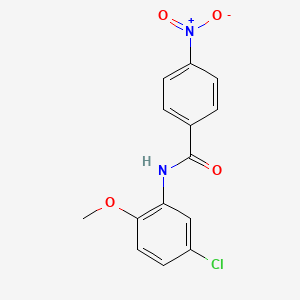
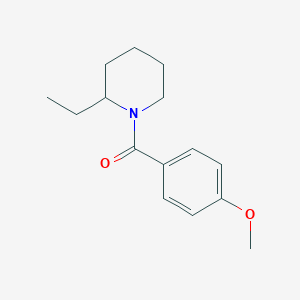
![1-[(4-Chlorophenyl)methylsulfonyl]-3-methoxypropan-2-ol](/img/structure/B3844204.png)

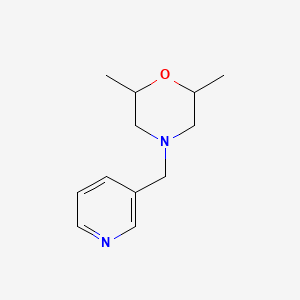
![(E)-1-(1-adamantyl)-3-[4-(diethylamino)phenyl]prop-2-en-1-one](/img/structure/B3844239.png)
![N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-3-chloroadamantane-1-carboxamide](/img/structure/B3844241.png)
![2-[Bis(prop-2-enyl)amino]-[1]benzothiolo[2,3-e][1,3]thiazin-4-one](/img/structure/B3844247.png)
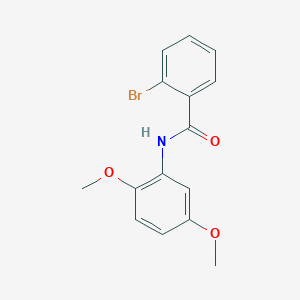
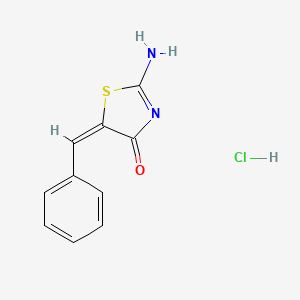
![[4-[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]oxyphenyl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate](/img/structure/B3844266.png)
![(Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)prop-2-enenitrile](/img/structure/B3844273.png)
